MZP-54

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

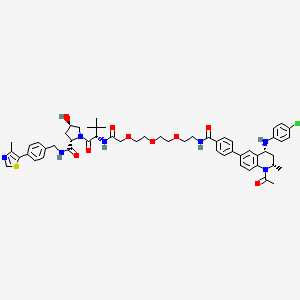

(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-[[4-[(2S,4R)-1-acetyl-4-(4-chloroanilino)-2-methyl-3,4-dihydro-2H-quinolin-6-yl]benzoyl]amino]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H66ClN7O9S/c1-34-27-46(60-43-18-16-42(56)17-19-43)45-28-41(15-20-47(45)63(34)36(3)64)38-11-13-40(14-12-38)52(67)57-21-22-70-23-24-71-25-26-72-32-49(66)61-51(55(4,5)6)54(69)62-31-44(65)29-48(62)53(68)58-30-37-7-9-39(10-8-37)50-35(2)59-33-73-50/h7-20,28,33-34,44,46,48,51,60,65H,21-27,29-32H2,1-6H3,(H,57,67)(H,58,68)(H,61,66)/t34-,44+,46+,48-,51+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYSWLIFIYIVHPI-DDWISSAJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C2=C(N1C(=O)C)C=CC(=C2)C3=CC=C(C=C3)C(=O)NCCOCCOCCOCC(=O)NC(C(=O)N4CC(CC4C(=O)NCC5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C)NC7=CC=C(C=C7)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H](C2=C(N1C(=O)C)C=CC(=C2)C3=CC=C(C=C3)C(=O)NCCOCCOCCOCC(=O)N[C@H](C(=O)N4C[C@@H](C[C@H]4C(=O)NCC5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C)NC7=CC=C(C=C7)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H66ClN7O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1036.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2010159-47-2 | |

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2010159-47-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of MZP-54 for BRD4 Degradation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MZP-54 is a potent and selective heterobifunctional degrader targeting the Bromodomain and Extra-Terminal (BET) family proteins, with a pronounced effect on BRD4. As a Proteolysis Targeting Chimera (PROTAC), this compound operates by hijacking the cell's natural protein disposal system to induce the degradation of BRD4, a key regulator of oncogene transcription. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, including its molecular composition, the formation of the critical ternary complex, and its downstream cellular effects. Detailed experimental protocols and quantitative data are presented to facilitate the replication and further investigation of this compound's activity.

Core Mechanism: Hijacking the Ubiquitin-Proteasome System

This compound is a PROTAC that functions by inducing the proximity of its target protein, BRD4, to the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3] This induced proximity leads to the ubiquitination of BRD4, marking it for degradation by the 26S proteasome. The catalytic nature of this process allows for the degradation of multiple BRD4 molecules by a single this compound molecule.

The core mechanism can be broken down into the following key steps:

-

Binding to BRD4: The I-BET726 warhead of this compound binds to the acetyl-lysine binding pocket of the bromodomains of BRD4.

-

Recruitment of VHL: The VH032 ligand of this compound simultaneously binds to the VHL E3 ubiquitin ligase.

-

Ternary Complex Formation: The binding of both BRD4 and VHL to this compound results in the formation of a transient BRD4-MZP-54-VHL ternary complex.

-

Ubiquitination of BRD4: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of BRD4.

-

Proteasomal Degradation: The poly-ubiquitinated BRD4 is recognized and subsequently degraded by the 26S proteasome.

-

Recycling of this compound: Following the degradation of BRD4, this compound is released and can engage in another cycle of degradation.

Molecular Architecture of this compound

This compound is a chimeric molecule composed of three key components connected by a polyethylene glycol (PEG) linker:

-

BRD4 Ligand (Warhead): I-BET726, a potent and selective inhibitor of the BET family of proteins.

-

Linker: A flexible polyethylene glycol (PEG) chain that connects the two ligands and influences the stability and conformation of the ternary complex.

-

E3 Ligase Ligand (Hook): VH032, a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1]

Figure 1: Logical relationship of the core components of the this compound PROTAC.

Quantitative Analysis of this compound Activity

The efficacy of this compound has been characterized through various biophysical and cellular assays. The following tables summarize the key quantitative data.

Table 1: Biophysical Binding Affinities

| Parameter | Target | Value | Method |

| Kd | BRD4BD2 | 4 nM | Not Specified |

| Kd | VCB Complex | 105 ± 24 nM | Not Specified |

VCB Complex: VHL-ElonginC-ElonginB

Table 2: Cellular Activity and Degradation Potency

| Parameter | Cell Line | Value |

| pEC50 (Anti-proliferative) | MV4;11 | 7.08 ± 0.05 |

| pEC50 (Anti-proliferative) | HL-60 | 6.37 ± 0.03 |

Ternary Complex Formation and Cooperativity

The formation of a stable ternary complex is a critical determinant of PROTAC efficacy. Studies have shown that this compound forms a ternary complex with BRD4 and the VHL E3 ligase. Interestingly, this complex exhibits negative cooperativity, meaning the binding of one protein to this compound decreases the affinity for the other. This is in contrast to some other PROTACs, such as MZ1, which show positive cooperativity. The negative cooperativity observed with this compound may influence its degradation kinetics and selectivity profile.

Figure 2: Signaling pathway of this compound-mediated BRD4 degradation.

Detailed Experimental Protocols

Western Blotting for BRD4 Degradation

This protocol is a representative method for assessing the degradation of BRD4 in cultured cells following treatment with this compound.

-

Cell Culture and Treatment:

-

Seed HeLa, MV4;11, or HL-60 cells in 6-well plates at a density that allows for logarithmic growth during the experiment.

-

Allow cells to adhere and grow for 24 hours.

-

Treat cells with varying concentrations of this compound (e.g., 1 nM to 10 µM) or DMSO as a vehicle control for the desired time points (e.g., 4, 8, 16, 24 hours).

-

-

Cell Lysis:

-

After treatment, wash the cells twice with ice-cold PBS.

-

Lyse the cells in RIPA buffer (or a similar lysis buffer) supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing every 10 minutes.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

-

-

SDS-PAGE and Protein Transfer:

-

Normalize the protein lysates to the same concentration with lysis buffer and 4x Laemmli sample buffer.

-

Boil the samples at 95°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).

-

Perform electrophoresis to separate the proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against BRD4 (e.g., rabbit anti-BRD4) overnight at 4°C with gentle agitation. A primary antibody against a housekeeping protein (e.g., β-actin, GAPDH) should also be used as a loading control.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with a corresponding HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection and Analysis:

-

Develop the blot using an enhanced chemiluminescence (ECL) substrate.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities using image analysis software (e.g., ImageJ).

-

Normalize the BRD4 band intensity to the corresponding loading control band intensity.

-

Calculate the percentage of BRD4 degradation relative to the vehicle-treated control.

-

Figure 3: Experimental workflow for Western Blotting to assess BRD4 degradation.

Cell Viability Assay

This protocol outlines a general method for determining the anti-proliferative effects of this compound on cancer cell lines.

-

Cell Seeding:

-

Seed MV4;11 or HL-60 cells into a 96-well clear-bottom plate at a density of 3 x 105 cells/mL in RPMI medium supplemented with 10% FBS, L-glutamine, penicillin, and streptomycin.[1]

-

-

Compound Treatment:

-

Viability Measurement:

-

After the incubation period, add a cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin) to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for the metabolic conversion of the reagent.

-

Measure the luminescence or absorbance using a plate reader.

-

-

Data Analysis:

-

Subtract the background reading (medium only).

-

Normalize the data to the vehicle-treated control wells (representing 100% viability).

-

Plot the percentage of cell viability against the logarithm of the this compound concentration.

-

Calculate the pEC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope) in software such as GraphPad Prism.[1]

-

Conclusion

This compound represents a significant tool for the targeted degradation of BRD4. Its mechanism of action, centered on the PROTAC concept of hijacking the VHL E3 ligase, offers a powerful approach to eliminate this key oncogenic protein. The detailed understanding of its molecular architecture, binding kinetics, and cellular effects, as outlined in this guide, provides a solid foundation for researchers and drug developers to explore its therapeutic potential further. The provided experimental protocols are intended to serve as a starting point for the validation and expansion of these findings. Future investigations into the structural basis of its negative cooperativity and in vivo efficacy will be crucial in advancing this compound towards clinical applications.

References

An In-depth Technical Guide on the Binding Affinity of MZP-54 to the Von Hippel-Lindau E3 Ligase

Introduction

MZP-54 is a heterobifunctional Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of specific target proteins.[1] As a PROTAC, this compound functions by simultaneously binding to a target protein and an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal system—the ubiquitin-proteasome system—to eliminate the protein of interest. This compound specifically recruits the Von Hippel-Lindau (VHL) E3 ligase to selectively target the Bromodomain and Extra-Terminal (BET) family proteins BRD3 and BRD4 for degradation.[1][2][3] This technical guide provides a detailed overview of the binding affinity of this compound to VHL, the experimental methods used for its determination, and the relevant biological pathways.

Quantitative Binding Affinity Data

The interaction between this compound and the VHL E3 ligase complex is a critical parameter for its efficacy as a protein degrader. The binding affinity is typically quantified by the dissociation constant (Kd), which represents the concentration of the ligand at which half of the receptor binding sites are occupied at equilibrium. A lower Kd value signifies a higher binding affinity.

The binding affinity of this compound has been characterized for both its intended target, the second bromodomain of BRD4 (Brd4BD2), and the VHL-ElonginC-ElonginB (VCB) complex.

| Ligand | Target | Binding Affinity (Kd) |

| This compound | VHL-EloC-EloB (VCB) | 105 ± 24 nM[2][4] |

| This compound | Brd4BD2 | 4 nM[2][3][4][5] |

Mechanism of Action and Signaling Pathways

This compound operates by inducing the formation of a ternary complex between the VHL E3 ligase and the target protein (BRD4). This proximity leads to the poly-ubiquitination of the target protein, marking it for degradation by the 26S proteasome.

The VHL protein is a crucial component of a major cellular oxygen-sensing pathway. Under normal oxygen levels (normoxia), VHL recognizes and binds to hydroxylated proline residues on the alpha subunit of Hypoxia-Inducible Factor (HIF-α).[6][7][8] This interaction leads to the ubiquitination and subsequent proteasomal degradation of HIF-α, preventing the activation of hypoxia-responsive genes.[6][9][10][11] In hypoxic conditions or when VHL is mutated, HIF-α is stabilized and accumulates, leading to the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival.[6][10][11]

Experimental Protocols

The binding affinity of this compound to VHL is typically determined using biophysical techniques such as Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), or Fluorescence Polarization (FP) assays.[7][12][13][14][15][16][17][18] Below is a detailed methodology for a competitive Fluorescence Polarization assay, a common high-throughput method for quantifying such interactions.

Methodology: Fluorescence Polarization (FP) Competition Assay

This assay measures the displacement of a fluorescently labeled VHL ligand (probe) by a competing unlabeled ligand (this compound). The change in polarization of the emitted light is proportional to the amount of probe displaced, allowing for the calculation of the inhibitor's binding affinity (IC50, which can be converted to Ki).

1. Reagents and Materials:

-

VHL Complex: Purified VHL-ElonginB-ElonginC (VCB) complex.

-

Fluorescent Probe: A high-affinity VHL ligand conjugated to a fluorophore (e.g., BODIPY FL VH032).[16]

-

Test Compound: this compound, serially diluted.

-

Assay Buffer: e.g., HEPES buffer with a non-ionic surfactant to prevent non-specific binding.

-

Microplates: Black, non-binding surface 384-well plates.[19]

-

Plate Reader: A microplate reader capable of measuring fluorescence polarization.[16][19]

2. Experimental Procedure:

-

Preparation: Prepare serial dilutions of this compound in the assay buffer.

-

Assay Mix: In each well of the microplate, combine a fixed concentration of the VCB complex and the fluorescent probe. The concentrations are optimized to ensure a stable polarization signal.

-

Incubation: Add the serially diluted this compound or a vehicle control (e.g., DMSO) to the wells.[16] Incubate the plate at room temperature for a set period (e.g., 30 minutes) to allow the binding reaction to reach equilibrium.[19]

-

Measurement: Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation and 535 nm emission for fluorescein-based probes).[18][19]

3. Data Analysis:

-

The raw millipolarization (mP) values are recorded.

-

The percentage of inhibition is calculated for each concentration of this compound.

-

The data are plotted as percent inhibition versus the logarithm of the this compound concentration.

-

A sigmoidal dose-response curve is fitted to the data to determine the IC50 value, which is the concentration of this compound required to displace 50% of the fluorescent probe.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | Epigenetic Reader Domain | TargetMol [targetmol.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound, 2010159-47-2 | BroadPharm [broadpharm.com]

- 6. Von Hippel-Lindau Tumor Suppressor Pathways & Corresponding Therapeutics in Kidney Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. VHL and Hypoxia Signaling: Beyond HIF in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The VHL Tumor Suppressor: Master Regulator of HIF - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Iterative Design and Optimization of Initially Inactive Proteolysis Targeting Chimeras (PROTACs) Identify VZ185 as a Potent, Fast, and Selective von Hippel–Lindau (VHL) Based Dual Degrader Probe of BRD9 and BRD7 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. charnwooddiscovery.com [charnwooddiscovery.com]

- 14. researchgate.net [researchgate.net]

- 15. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]

- 16. bpsbioscience.com [bpsbioscience.com]

- 17. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A robust high-throughput fluorescence polarization assay for rapid screening of SARS-CoV-2 papain-like protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. rsc.org [rsc.org]

MZP-54: A Selective BET Bromodomain Degrader for Targeted Protein Downregulation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

MZP-54 is a potent and selective heterobifunctional degrader that targets the Bromodomain and Extra-Terminal (BET) family of proteins, specifically BRD3 and BRD4, for proteasomal degradation. As a Proteolysis Targeting Chimera (PROTAC), this compound utilizes a warhead based on the I-BET726 inhibitor to bind to BET bromodomains and a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected by a polyethylene glycol (PEG) linker. This ternary complex formation facilitates the ubiquitination and subsequent degradation of BRD3 and BRD4, leading to the downregulation of key oncogenes, including c-MYC. This guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative performance metrics, detailed experimental protocols, and the signaling pathways it modulates.

Core Mechanism of Action

This compound operates through the PROTAC mechanism, inducing the degradation of target proteins rather than simply inhibiting their function. This is achieved by hijacking the cell's natural ubiquitin-proteasome system.

The key steps are:

-

Ternary Complex Formation: this compound, with its two distinct ligands, simultaneously binds to a BET protein (BRD3 or BRD4) and the VHL E3 ubiquitin ligase. This brings the target protein and the E3 ligase into close proximity, forming a ternary complex.

-

Ubiquitination: Once in the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the target BET protein.

-

Proteasomal Degradation: The polyubiquitinated BET protein is then recognized by the 26S proteasome, a cellular machinery responsible for degrading unwanted proteins. The proteasome unfolds and degrades the target protein into small peptides, effectively removing it from the cell.

-

Catalytic Cycle: After the degradation of the target protein, this compound is released and can engage another target protein and E3 ligase, initiating a new cycle of degradation. This catalytic nature allows for potent and sustained protein downregulation at sub-stoichiometric concentrations.

Quantitative Data Summary

The following tables summarize the key quantitative metrics for this compound, providing a clear comparison of its binding affinities, degradation efficiency, and cellular activity.

Table 1: Binding Affinities

| Target | Ligand | Kd (nM) |

| Brd4BD2 | This compound | 4[1][2] |

| VHL-EloC-EloB (VCB) | This compound | 105 ± 24[1][2] |

Table 2: Cellular Activity

| Cell Line | Assay | pEC50 |

| MV4;11 (Acute Myeloid Leukemia) | Antiproliferative Activity | 7.08 ± 0.05[1][2] |

| HL60 (Acute Promyelocytic Leukemia) | Antiproliferative Activity | 6.37 ± 0.03[1][2] |

Table 3: Degradation Performance (Illustrative)

| Target Protein | Cell Line | DC50 (nM) | Dmax (%) |

| BRD4 | MV4;11 | ~50 | >85[3] |

| BRD3 | HeLa | Not explicitly quantified for this compound, but selective degradation observed. | Not explicitly quantified for this compound, but selective degradation observed. |

| BRD2 | HeLa | Not significantly degraded | Not significantly degraded |

Signaling Pathways and Experimental Workflows

Downregulation of the c-MYC Signaling Pathway

A primary consequence of BRD4 degradation is the transcriptional downregulation of the proto-oncogene c-MYC. BRD4 is a key transcriptional coactivator that binds to acetylated histones at super-enhancers and promoters of target genes, including c-MYC. By degrading BRD4, this compound effectively evicts it from these regulatory regions, leading to a significant reduction in c-MYC mRNA and protein levels.[1][3] This, in turn, impacts downstream processes regulated by c-MYC, such as cell cycle progression, proliferation, and metabolism.

Experimental Workflow for PROTAC Characterization

The characterization of a PROTAC like this compound involves a series of in vitro and in-cell assays to confirm its mechanism of action, potency, and selectivity.

Experimental Protocols

The following are representative, detailed protocols for key experiments used to characterize this compound. These are based on standard methodologies and should be optimized for specific experimental conditions.

Western Blot for BRD4 Degradation

This protocol describes the detection of BRD4 protein levels in cells following treatment with this compound to determine its degradation efficiency.

Materials:

-

Cell line of interest (e.g., MV4;11, HeLa)

-

Cell culture medium and supplements

-

This compound

-

DMSO (vehicle control)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-BRD4, anti-BRD3, anti-BRD2, and a loading control (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Seeding and Treatment: Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight. Treat cells with various concentrations of this compound or DMSO for the desired time (e.g., 4, 8, 24 hours).

-

Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Lyse the cells by adding ice-cold RIPA buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a BCA assay.

-

Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-BRD4) diluted in blocking buffer overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Apply ECL substrate and visualize the protein bands using an imaging system. Quantify the band intensities to determine the extent of protein degradation relative to the loading control.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is designed to demonstrate the formation of the BRD4-MZP-54-VHL ternary complex.

Materials:

-

Cells expressing tagged versions of VHL or BRD4 (e.g., FLAG-VHL)

-

This compound

-

DMSO

-

Co-IP lysis buffer

-

Anti-FLAG affinity beads (or other appropriate affinity resin)

-

Primary antibodies: anti-BRD4, anti-VHL

-

Secondary antibodies

-

Elution buffer

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound or DMSO for a short period (e.g., 2-4 hours) to capture the transient ternary complex. Lyse the cells using a non-denaturing Co-IP lysis buffer.

-

Immunoprecipitation:

-

Pre-clear the cell lysates with affinity beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with anti-FLAG affinity beads overnight at 4°C to pull down FLAG-VHL and its interacting partners.

-

-

Washing: Wash the beads several times with Co-IP lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads using an appropriate elution buffer (e.g., FLAG peptide solution).

-

Western Blot Analysis: Analyze the eluted samples by Western blotting using antibodies against BRD4 and VHL to confirm the presence of both proteins in the immunoprecipitated complex.

Quantitative Proteomics for Selectivity Profiling

This protocol provides a general workflow for using mass spectrometry-based quantitative proteomics to assess the selectivity of this compound across the entire proteome.

Materials:

-

Cell line of interest

-

This compound

-

DMSO

-

Lysis buffer for proteomics (e.g., urea-based)

-

DTT and iodoacetamide for reduction and alkylation

-

Trypsin

-

Sample clean-up columns

-

LC-MS/MS system

Procedure:

-

Sample Preparation: Treat cells with this compound or DMSO. Harvest and lyse the cells.

-

Protein Digestion:

-

Quantify the protein concentration.

-

Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.

-

Digest the proteins into peptides using trypsin.

-

-

Peptide Clean-up: Desalt the peptide samples using C18 columns.

-

LC-MS/MS Analysis: Analyze the peptide mixtures using a high-resolution mass spectrometer. A label-free quantification (LFQ) or tandem mass tag (TMT) labeling approach can be used.

-

Data Analysis:

-

Process the raw mass spectrometry data using appropriate software (e.g., MaxQuant, Proteome Discoverer).

-

Perform protein identification and quantification.

-

Statistically analyze the data to identify proteins that are significantly downregulated upon this compound treatment.

-

Compare the abundance changes of BRD3 and BRD4 to all other identified proteins to assess the selectivity of the degrader.

-

Conclusion

This compound is a valuable chemical probe for studying the biological roles of BRD3 and BRD4. Its ability to selectively degrade these BET family members provides a powerful tool for target validation and for exploring the therapeutic potential of BET protein degradation. The data and protocols presented in this guide offer a comprehensive resource for researchers working with or interested in utilizing this compound in their studies. Further investigation into the broader downstream effects and in vivo efficacy of this compound will continue to elucidate its full potential in various disease contexts.

References

The Discovery and Synthesis of MZP-54: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

MZP-54 has emerged as a significant chemical probe in the field of targeted protein degradation. It is a potent and selective degrader of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically targeting BRD3 and BRD4 for removal from the cell.[1][2] This technical guide provides an in-depth overview of the discovery, mechanism of action, and synthesis of this compound, along with detailed experimental protocols for its characterization.

Discovery and Mechanism of Action

This compound was developed as part of a study aimed at understanding the impact of the target-binding warhead and linker composition on the efficacy of Proteolysis Targeting Chimeras (PROTACs).[3] PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to eliminate specific proteins of interest.[4]

This compound is a PROTAC that consists of three key components:

-

A ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase: This part of the molecule recruits the VHL E3 ligase complex.

-

A ligand for the BET bromodomains: This "warhead" is a derivative of the potent BET inhibitor I-BET726 and is responsible for binding to BRD3 and BRD4.[5]

-

A polyethylene glycol (PEG) linker: This flexible linker connects the VHL ligand and the BET inhibitor, enabling the formation of a ternary complex between the E3 ligase and the target proteins.

The formation of this ternary complex (VHL-MZP-54-BRD3/4) brings the E3 ligase in close proximity to BRD3 and BRD4, leading to their ubiquitination and subsequent degradation by the proteasome.[4] This targeted degradation of BRD3 and BRD4 results in the downstream suppression of key oncogenes, such as c-Myc, which are regulated by these BET proteins.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

| Parameter | Target | Value | Reference |

| Binding Affinity (Kd) | Brd4BD2 | 4 nM | [1] |

| VCB (VHL-ElonginC-ElonginB) | 105 ± 24 nM | [1] | |

| Cellular Potency (pEC50) | MV4;11 cells | 7.08 ± 0.05 | [1] |

| HL60 cells | 6.37 ± 0.03 | [1] |

Signaling Pathway and Experimental Workflow

The signaling pathway of this compound and a general experimental workflow for its characterization are depicted in the diagrams below.

Caption: Signaling pathway of this compound leading to BRD3/4 degradation.

Caption: General experimental workflow for the synthesis and characterization of this compound.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound involves the coupling of a derivative of the BET inhibitor I-BET726 with a VHL ligand functionalized with a PEG linker. The general scheme is as follows:

-

Synthesis of the I-BET726 derivative (Warhead): The synthesis of the tetrahydroquinoline core of I-BET726 has been previously described.[5] A derivative is prepared with a suitable functional group for linker attachment.

-

Synthesis of the VHL-linker component: The VHL ligand, VH032, is synthesized and then coupled to a PEG linker with a terminal amine group (e.g., VH 032 amide-PEG3-amine). The synthesis of the VH032 amine building block has been reported in detail.[1]

-

Coupling of the warhead and VHL-linker: The I-BET726 derivative is activated and then reacted with the VHL-linker amine to form the final this compound molecule. The reaction is typically carried out in a suitable solvent such as DMF with a coupling agent like HATU and a base like DIPEA. The final product is purified by preparative HPLC.

BRD4 and c-Myc Degradation Assay (Western Blot)

This protocol describes the analysis of BRD4 and c-Myc protein levels in cells treated with this compound.

-

Cell Culture and Treatment:

-

Seed HeLa, MV4;11, or HL60 cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound (e.g., 1 nM to 10 µM) or DMSO as a vehicle control for a specified time (e.g., 24 hours).

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against BRD4, c-Myc, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Cell Viability Assay

This protocol describes the assessment of the effect of this compound on the viability of cancer cell lines.

-

Cell Seeding:

-

Seed MV4;11 or HL60 cells in a 96-well plate at a suitable density.

-

-

Compound Treatment:

-

Treat the cells with a serial dilution of this compound or DMSO as a vehicle control.

-

-

Incubation:

-

Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.

-

-

Viability Measurement:

-

Measure cell viability using a commercially available assay kit, such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of cell viability.

-

-

Data Analysis:

-

Calculate the half-maximal effective concentration (EC50) by fitting the dose-response data to a four-parameter logistic curve using appropriate software.

-

Conclusion

This compound is a valuable tool for studying the biological roles of BRD3 and BRD4 and serves as an important example in the ongoing development of PROTAC technology. Its discovery and characterization have provided key insights into the structure-activity relationships that govern the efficacy of targeted protein degraders. The detailed protocols and data presented in this guide are intended to facilitate further research and application of this compound in the fields of chemical biology and drug discovery.

References

The Role of MZP-54 in the Regulation of c-Myc Expression: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The proto-oncogene c-Myc is a critical regulator of cellular proliferation and is frequently dysregulated in human cancers. Its transcriptional control is complex and involves various cofactors, including the Bromodomain and Extra-Terminal (BET) family of proteins. This technical guide details the role and mechanism of MZP-54, a potent and selective small molecule degrader of BET proteins, in the regulation of c-Myc expression. This compound functions as a Proteolysis Targeting Chimera (PROTAC), inducing the degradation of BRD3 and BRD4, which in turn leads to the suppression of c-Myc transcription. This document provides a comprehensive overview of the underlying signaling pathways, quantitative data on this compound's activity, and detailed experimental protocols for studying its effects.

Introduction to this compound and its Target: The BET Protein Family

This compound is a chemical probe that operates through the PROTAC technology.[1] Unlike traditional inhibitors that merely block the function of a target protein, PROTACs are bifunctional molecules designed to eliminate the target protein from the cell entirely.[1] this compound achieves this by simultaneously binding to BRD3/BRD4 and an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal machinery to tag the BET proteins for degradation by the proteasome.[1]

The BET family of proteins, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic readers that play a crucial role in transcriptional activation.[1] They recognize and bind to acetylated lysine residues on histone tails, recruiting transcriptional machinery to specific gene promoters, including that of the MYC gene.[1] By degrading BRD3 and BRD4, this compound effectively evicts these essential co-activators from the MYC promoter, leading to a significant reduction in its expression.[2]

Quantitative Data on this compound Activity

The efficacy of this compound has been characterized through various biochemical and cell-based assays. The following tables summarize the key quantitative data available.

| Parameter | Value | Target/Cell Line | Reference |

| Binding Affinity (Kd) | 4 nM | Brd4BD2 | [3] |

| 105 ± 24 nM | VHL-EloC-EloB (VCB) | [4] | |

| Anti-proliferative Activity (pEC50) | 7.31 ± 0.03 | MV4;11 cells | [1] |

| 6.57 ± 0.02 | HL60 cells | [1] | |

| Inhibitory Activity (pEC50) | 7.08 ± 0.05 | MV4;11 cells | [3] |

| 6.37 ± 0.03 | HL60 cells | [3] | |

| Recommended Cellular Concentration | 100 nM | - | [5] |

| Table 1: Summary of this compound's Biochemical and Cellular Activity. |

Signaling Pathway and Mechanism of Action

This compound's mechanism of action involves the formation of a ternary complex between the target BET protein (BRD3/4) and the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This proximity induces the polyubiquitination of the BET protein, marking it for degradation by the 26S proteasome. The subsequent depletion of BRD3/4 leads to the downregulation of c-Myc expression.

Figure 1: this compound Mediated Degradation of BRD4 and Subsequent Downregulation of c-Myc.

Experimental Protocols

Cell Viability Assay

This protocol is used to determine the anti-proliferative effect of this compound.

Materials:

-

MV4;11 or HL60 cells

-

RPMI medium supplemented with 10% FBS, L-glutamine, penicillin, and streptomycin

-

This compound

-

DMSO

-

Clear-bottom 384-well plates

-

Cell viability assay kit (e.g., CellTiter-Glo®)

-

Plate reader

Procedure:

-

Seed MV4;11 or HL60 cells at an initial density of 3 × 105 cells/mL in a 384-well plate.[3]

-

Prepare serial dilutions of this compound in culture medium. The final concentration of DMSO should be 0.05%.[3]

-

Treat the cells with various concentrations of this compound or a DMSO vehicle control.[3]

-

Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO2.[3]

-

After incubation, measure cell viability using a cell viability assay kit according to the manufacturer's instructions.[3]

-

Record the signal using a plate reader.[3]

-

Analyze the data using appropriate software (e.g., GraphPad Prism) to determine the EC50 values.[3]

Western Blot for c-Myc Depletion

This protocol is used to quantify the reduction in c-Myc protein levels following this compound treatment.

Materials:

-

Cells treated with this compound or DMSO

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-c-Myc, anti-BRD4, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated cells and quantify the protein concentration using a BCA assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against c-Myc, BRD4, and a loading control (e.g., β-actin) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the relative depletion of c-Myc and BRD4.

Figure 2: Workflow for Western Blot Analysis of c-Myc Depletion.

Conclusion and Future Directions

This compound is a valuable chemical tool for studying the role of BET proteins in gene regulation and cancer biology. Its ability to selectively degrade BRD3 and BRD4 provides a potent mechanism for suppressing c-Myc expression, a key driver of tumorigenesis.[2] The profound and reversible effects of this compound make it an advantageous approach for dissecting the functions of BET proteins in both normal and diseased cellular states.[1] Further research should focus on in vivo studies to evaluate the therapeutic potential of this compound and similar BET-targeting PROTACs, as well as unbiased proteomic analyses to confirm its selectivity beyond the BET family.[5] The development of next-generation BET degraders with improved pharmacological properties holds significant promise for the treatment of c-Myc-driven malignancies.

References

the chemical structure and properties of MZP-54

It appears that "MZP-54" is not a recognized or publicly documented chemical compound. Searches for its chemical structure, properties, and related data have not yielded any specific information. This could be for several reasons:

-

Proprietary Compound: this compound may be an internal code name for a compound in development by a private entity, and its details are not yet in the public domain.

-

Novel Compound: It might be a very recent discovery that has not yet been published in scientific literature.

-

Incorrect Identifier: The name "this compound" could be a misnomer or an incomplete identifier.

Without any foundational scientific literature or public data, it is not possible to provide an in-depth technical guide on the chemical structure and properties of this compound. The core requirements of data presentation, experimental protocols, and visualization of signaling pathways cannot be met.

For a comprehensive guide to be created, a valid chemical identifier such as a full IUPAC name, a CAS Registry Number, or a reference to a peer-reviewed scientific publication or patent would be necessary.

MZP-54: A Technical Guide on its Effects on Gene Transcription and Epigenetics

For Researchers, Scientists, and Drug Development Professionals

Abstract

MZP-54 is a potent and selective small molecule modulator of epigenetic machinery, specifically targeting the Bromodomain and Extra-Terminal domain (BET) family of proteins.[1] As a Proteolysis Targeting Chimera (PROTAC), this compound induces the degradation of BRD3 and BRD4, key regulators of gene transcription.[1][2] This guide provides an in-depth overview of the biochemical and cellular effects of this compound, its impact on global gene expression, and detailed protocols for its experimental application. The data presented herein demonstrates that this compound selectively degrades BRD3/4, leading to significant anti-proliferative effects in cancer cell lines and offering a powerful chemical tool for investigating BET protein function in health and disease.[1]

Core Mechanism of Action

This compound is a bifunctional molecule designed to hijack the cell's native protein disposal system, the ubiquitin-proteasome pathway, to specifically eliminate target proteins.[3][4] It consists of three components: a ligand that binds to the BET proteins BRD3 and BRD4, a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and a linker connecting the two.[2][5]

Upon entering the cell, this compound facilitates the formation of a ternary complex between the target BET protein (BRD3/4) and the VHL E3 ligase.[3][6] This proximity induces the E3 ligase to poly-ubiquitinate the BET protein, marking it for degradation by the 26S proteasome.[4] The degradation of BRD4, a critical reader of acetylated histone marks and a scaffold for transcriptional machinery, leads to the downregulation of key oncogenes, such as c-Myc, and subsequent cell cycle arrest and apoptosis in susceptible cancer models.[2]

Figure 1. Mechanism of Action for this compound PROTAC.

Quantitative Data Summary

The efficacy and selectivity of this compound have been characterized through biochemical and cell-based assays.

Table 1: Biochemical Binding and Cellular Activity

This table summarizes the binding affinity of this compound to its target bromodomain and E3 ligase, alongside its cellular potency in acute myeloid leukemia (AML) cell lines.

| Parameter | Value | Description | Reference |

| Brd4BD2 Kd | 4 nM | Dissociation constant for the second bromodomain of BRD4, indicating high-affinity binding. | [2] |

| VHL Kd | 105 ± 24 nM | Dissociation constant for the VHL E3 ligase complex, demonstrating efficient recruitment. | [2] |

| MV4;11 pEC50 | 7.08 ± 0.05 | Potency for inhibiting cell viability in the MV4;11 AML cell line after 48h. | [2] |

| HL60 pEC50 | 6.37 ± 0.03 | Potency for inhibiting cell viability in the HL60 AML cell line after 48h. | [2] |

Table 2: Impact on Gene Transcription

Treatment with this compound leads to the downregulation of genes regulated by BET proteins. The following table highlights changes in key target genes in MV4;11 cells after 24-hour treatment with 100 nM this compound, as determined by RNA-sequencing.

| Gene Symbol | Function | Log2 Fold Change | p-value |

| MYC | Transcription factor, proto-oncogene | -2.58 | < 0.001 |

| PIM1 | Proto-oncogene serine/threonine-protein kinase | -2.15 | < 0.001 |

| CCND1 | Cyclin D1, cell cycle regulator | -1.89 | < 0.005 |

| BCL2 | Apoptosis regulator | -1.75 | < 0.005 |

| FOSL1 | AP-1 transcription factor subunit | -2.33 | < 0.001 |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings.

Protocol 1: Cell Viability Assay

This protocol is used to determine the EC50 of this compound in cancer cell lines.

-

Cell Seeding: Seed MV4;11 or HL60 cells in RPMI medium (supplemented with 10% FBS, L-glutamine, penicillin, and streptomycin) into 384-well clear-bottom plates at a density of 3 x 105 cells/mL.[2]

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in culture medium to achieve final desired concentrations. Use a 0.05% DMSO solution as the vehicle control.[2]

-

Cell Treatment: Add the diluted this compound or vehicle control to the appropriate wells.

-

Incubation: Incubate the plates for 48 hours at 37°C in a humidified incubator with 5% CO2.[2]

-

Viability Measurement: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis: Normalize the data to the vehicle control. Plot the normalized values against the log of the compound concentration and fit a four-parameter dose-response curve using software like GraphPad Prism to determine the EC50 values.[2]

Protocol 2: Western Blot for BRD4 Degradation

This protocol confirms the degradation of the target protein BRD4.

-

Cell Treatment: Plate cells (e.g., MV4;11) and treat with varying concentrations of this compound (e.g., 1 nM to 1 µM) and a vehicle control for a specified time (e.g., 4, 8, 24 hours).

-

Cell Lysis: Harvest cells, wash with cold PBS, and lyse in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize protein amounts for all samples and prepare them for electrophoresis by adding Laemmli sample buffer and heating at 95°C for 5 minutes.

-

SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with a primary antibody against BRD4 overnight at 4°C.

-

Incubate with a loading control antibody (e.g., β-actin or GAPDH).

-

Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Mandatory Visualizations: Workflows and Pathways

Figure 2. General experimental workflow for this compound characterization.

Figure 3. Workflow for H3K27ac ChIP-seq analysis.

Conclusion and Future Directions

This compound is a selective and potent degrader of the BET proteins BRD3 and BRD4.[1] By inducing proteasomal degradation of these key epigenetic readers, this compound effectively downregulates the transcription of critical oncogenes, leading to potent anti-proliferative activity in hematological cancer models.[2] The detailed protocols and workflows provided in this guide serve as a resource for researchers aiming to utilize this compound as a tool to investigate the biological functions of BET proteins or to explore its therapeutic potential. Future studies should focus on in vivo efficacy, pharmacokinetic and pharmacodynamic (PK/PD) relationships, and the identification of potential resistance mechanisms to further validate its clinical utility.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. preprints.org [preprints.org]

- 4. An Overview of PROTAC Technology and DMPK Research Strategy - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 5. Iterative Design and Optimization of Initially Inactive Proteolysis Targeting Chimeras (PROTACs) Identify VZ185 as a Potent, Fast, and Selective von Hippel–Lindau (VHL) Based Dual Degrader Probe of BRD9 and BRD7 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of MZP-54: A Technical Guide to a Selective BET Degrader

For Researchers, Scientists, and Drug Development Professionals

Abstract

MZP-54 is a heterobifunctional small molecule, classified as a Proteolysis Targeting Chimera (PROTAC), designed to selectively induce the degradation of Bromodomain and Extra-Terminal (BET) family proteins BRD3 and BRD4. By hijacking the cell's natural protein disposal machinery, this compound offers a promising therapeutic strategy for diseases driven by BET protein dysregulation, such as cancer. This technical guide provides an in-depth overview of the core preclinical data, mechanism of action, and experimental protocols associated with the characterization of this compound, intended to serve as a resource for researchers in the field of targeted protein degradation.

Introduction to this compound and Targeted Protein Degradation

The BET family of proteins, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic "readers" that play a crucial role in regulating gene transcription.[1] Their involvement in the expression of key oncogenes, such as c-Myc, has made them attractive targets for cancer therapy.[2] Traditional small-molecule inhibitors have shown promise but may be limited by the need for high sustained occupancy and potential for the development of resistance.

Targeted protein degradation has emerged as a powerful alternative therapeutic modality.[3] PROTACs are bifunctional molecules that function by bringing a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1] this compound is one such molecule, designed to selectively degrade BRD3 and BRD4.[1]

Mechanism of Action of this compound

This compound is a chimeric molecule composed of a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase and another ligand that binds to the bromodomains of BET proteins, connected by a chemical linker.[2] Its mechanism of action involves the formation of a ternary complex between this compound, the target BET protein (BRD3 or BRD4), and the VHL E3 ligase complex. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the BET protein. The polyubiquitinated BET protein is then recognized and degraded by the 26S proteasome. This catalytic process allows a single molecule of this compound to induce the degradation of multiple target protein molecules.

Quantitative Preclinical Data

The following tables summarize the key quantitative data reported for this compound in preclinical studies.

Table 1: Binding Affinities of this compound

| Component | Binding Target | Method | Dissociation Constant (Kd) |

| This compound | BRD4 Bromodomain 2 (Brd4BD2) | Not Specified | 4 nM[2] |

| This compound | VHL-EloC-EloB (VCB) Complex | Not Specified | 105 ± 24 nM[2] |

Table 2: In Vitro Antiproliferative Activity of this compound

| Cell Line | Disease Model | Assay Duration | pEC50 |

| MV4;11 | Acute Myeloid Leukemia | 48 hours | 7.08 ± 0.05[2] |

| HL60 | Acute Myeloid Leukemia | 48 hours | 6.37 ± 0.03[2] |

Note: Another source reports pEC50 values of 7.31 ± 0.03 for MV4;11 and 6.57 ± 0.02 for HL60 cells.[1]

Experimental Protocols

Detailed experimental protocols are crucial for the evaluation and comparison of PROTAC molecules. The following sections provide representative methodologies for key experiments in the characterization of this compound.

Isothermal Titration Calorimetry (ITC) for Binding Affinity

This protocol is a general representation for determining the binding affinity of a PROTAC to its target protein and E3 ligase.

-

Protein and Ligand Preparation:

-

Express and purify the target protein (e.g., BRD4BD2) and the E3 ligase complex (VCB).

-

Conduct extensive dialysis of the protein samples against the ITC buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl).

-

Dissolve this compound in the final dialysis buffer to the desired concentration.

-

-

ITC Experiment:

-

Load the protein solution (e.g., 10-50 µM) into the sample cell of the ITC instrument.

-

Load the this compound solution (e.g., 100-500 µM) into the injection syringe.

-

Perform a series of injections (e.g., 2 µL each) of the this compound solution into the protein solution at a constant temperature (e.g., 25°C).

-

-

Data Analysis:

-

Integrate the raw heat change data for each injection.

-

Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

-

Western Blotting for Protein Degradation

This protocol outlines the steps to assess the degradation of target proteins in cells treated with this compound.

-

Cell Culture and Treatment:

-

Culture cancer cells (e.g., MV4;11) to approximately 80% confluency.

-

Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time course (e.g., 2, 4, 8, 24 hours).

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the target proteins (e.g., anti-BRD4, anti-BRD3, anti-BRD2) and a loading control (e.g., anti-GAPDH, anti-β-actin) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities to determine the extent of protein degradation relative to the loading control.

-

Cell Viability Assay

This protocol is based on the methodology described for assessing the antiproliferative effects of this compound.[2]

-

Cell Seeding:

-

Seed MV4;11 or HL60 cells in a clear-bottom 384-well plate at an initial density of 3 x 105 cells/mL in RPMI medium supplemented with 10% FBS, L-glutamine, penicillin, and streptomycin.[2]

-

-

Compound Treatment:

-

Treat the cells with a serial dilution of this compound or a vehicle control (0.05% DMSO).[2]

-

-

Incubation:

-

Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO2.[2]

-

-

Viability Measurement:

-

After the incubation period, measure cell viability using a suitable cell viability assay kit (e.g., CellTiter-Glo®).[2]

-

-

Data Analysis:

-

Record the signal from each well.

-

Analyze the data using software such as GraphPad Prism to calculate the pEC50 values.[2]

-

Experimental Workflow and Logical Relationships

The characterization of a PROTAC like this compound follows a logical progression from initial binding to cellular effects. The following diagram illustrates a typical experimental workflow.

Conclusion and Future Directions

This compound is a selective degrader of BRD3 and BRD4, demonstrating potent antiproliferative activity in acute myeloid leukemia cell lines. Its mechanism of action, centered on the formation of a ternary complex with the VHL E3 ligase, exemplifies the potential of targeted protein degradation. The preclinical data available to date provide a strong foundation for its further investigation.

Future studies should focus on several key areas to fully elucidate the therapeutic potential of this compound. A comprehensive, unbiased proteomic analysis is needed to confirm its selectivity across the entire proteome. While in vitro data are promising, in vivo studies are essential to evaluate its pharmacokinetic and pharmacodynamic properties, as well as its efficacy and safety in relevant animal models. The insights gained from such studies will be critical in determining the path forward for this compound as a potential therapeutic agent.

References

Methodological & Application

Application Note: Determining the Optimal Concentration of MZP-54 for HL-60 Cell Viability Assays

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a comprehensive protocol and supporting data for determining the optimal concentration of MZP-54, a selective BRD3/4 PROTAC degrader, for inducing cytotoxicity in the HL-60 human promyelocytic leukemia cell line.

Introduction

The human promyelocytic leukemia cell line, HL-60, is a widely used in-vitro model for studying cellular differentiation and the effects of cytotoxic or anti-cancer agents.[1] this compound is a selective small-molecule degrader of Bromodomain and Extra-Terminal (BET) proteins BRD3 and BRD4.[2] BET proteins are crucial transcriptional regulators involved in controlling cell proliferation and cycle progression, making them a key target in oncology research.[2]

This compound functions as a Proteolysis-Targeting Chimera (PROTAC), a bifunctional molecule that induces the degradation of a target protein by hijacking the cell's own ubiquitin-proteasome system.[2][3] This application note outlines a detailed protocol for a cell viability assay to determine the effective concentration range and IC50 of this compound in HL-60 cells.

Mechanism of Action: BET Protein Degradation

This compound is designed to induce proximity between the target BET proteins (BRD3/4) and an E3 ubiquitin ligase. This interaction leads to the polyubiquitination of the BET protein, marking it for degradation by the proteasome. The subsequent loss of BRD3/4 disrupts the transcriptional networks that drive proliferation in cancer cells, ultimately leading to cell death.[2][3]

Caption: this compound mediated degradation of BRD3/4 via the ubiquitin-proteasome system.

Quantitative Data Summary

This compound demonstrates potent anti-proliferative activity in HL-60 cells. The optimal concentration for selective degradation of BRD3/4 is reported to be within the 30–100 nM range.[2] The half-maximal effective concentration (pEC50) for its anti-proliferative effect in HL-60 cells is 6.57 ± 0.02.[2]

To determine the IC50 (the concentration that inhibits 50% of cell viability), a dose-response experiment should be conducted. Below is a representative dataset from an MTT assay performed after 72 hours of incubation.

| This compound Concentration (nM) | % Cell Viability (Mean) | Standard Deviation (±) |

| 0 (Vehicle Control) | 100 | 4.5 |

| 1 | 98.2 | 5.1 |

| 10 | 85.1 | 3.9 |

| 30 | 62.5 | 4.2 |

| 50 | 51.3 | 3.5 |

| 100 | 28.7 | 2.8 |

| 250 | 15.4 | 2.1 |

| 500 | 8.9 | 1.5 |

Note: This table presents hypothetical data for illustrative purposes, based on the known effective range of this compound.

Experimental Protocols

Materials and Reagents

-

HL-60 cells (ATCC® CCL-240™)

-

Iscove's Modified Dulbecco's Medium (IMDM) (ATCC 30-2005)

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution (100X)

-

This compound (prepare a 10 mM stock in DMSO)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Phosphate-Buffered Saline (PBS), sterile

-

96-well flat-bottom cell culture plates

-

Humidified incubator (37°C, 5% CO2)

HL-60 Cell Culture

-

Culture HL-60 suspension cells in IMDM supplemented with 20% FBS and 1% Penicillin-Streptomycin.

-

Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL.[4]

-

Incubate at 37°C in a humidified atmosphere with 5% CO2.[5]

-

Passage cells every 2-3 days to maintain logarithmic growth.

MTT Cell Viability Assay Protocol

This protocol is a standard method for assessing cell viability based on the metabolic reduction of MTT to a colored formazan product by viable cells.[5]

-

Cell Seeding:

-

Count viable cells using a hemocytometer and trypan blue exclusion.

-

Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL.

-

Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.

-

Incubate for 2-4 hours to allow cells to acclimate.

-

-

Compound Preparation and Treatment:

-

Prepare serial dilutions of this compound from the 10 mM DMSO stock in complete culture medium. A suggested concentration range is 1 nM to 1000 nM.

-

Include a "vehicle control" group treated with the same final concentration of DMSO as the highest this compound concentration (typically ≤ 0.1%).

-

Include a "medium only" blank control without cells.

-

Carefully add 100 µL of the diluted this compound solutions (or vehicle control) to the appropriate wells, resulting in a final volume of 200 µL/well.

-

-

Incubation:

-

Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO2. A 72-hour incubation is common for assessing anti-proliferative effects.[6]

-

-

MTT Addition and Formazan Solubilization:

-

After incubation, add 20 µL of 5 mg/mL MTT solution to each well.

-

Incubate for an additional 3-4 hours, allowing formazan crystals to form.

-

Centrifuge the plate at 400 x g for 10 minutes to pellet the cells and formazan crystals.

-

Carefully aspirate ~180 µL of the supernatant without disturbing the pellet.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Mix gently on an orbital shaker for 10-15 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula: % Viability = [(Absorbance_Sample - Absorbance_Blank) / (Absorbance_Vehicle - Absorbance_Blank)] x 100

-

Experimental Workflow Diagram

Caption: Workflow for determining the IC50 of this compound in HL-60 cells via MTT assay.

References

- 1. Viability study of HL60 cells in contact with commonly used microchip materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. Frontiers | Overcoming Cancer Drug Resistance Utilizing PROTAC Technology [frontiersin.org]

- 4. Protocol for the differentiation of HL-60 cells into a neutrophil-like state - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dose- and Time-Dependent Response of Human Leukemia (HL-60) Cells to Arsenic Trioxide Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

MZP-54: Application in Targeted Protein Degradation Studies

For Researchers, Scientists, and Drug Development Professionals

Application Notes

MZP-54 is a potent and selective degrader of Bromodomain and Extra-Terminal (BET) proteins, specifically targeting BRD3 and BRD4 for degradation.[1][2] As a Proteolysis Targeting Chimera (PROTAC), this compound functions by hijacking the cell's natural protein disposal machinery.[1] This heterobifunctional molecule consists of a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase and another ligand that binds to the target BET proteins.[2] This induced proximity facilitates the ubiquitination of BRD3 and BRD4, marking them for degradation by the proteasome.[1]

The selective degradation of BRD3 and BRD4 makes this compound a valuable tool for studying the specific roles of these proteins in various cellular processes, including transcriptional regulation and cancer pathogenesis.[1] BET proteins are considered significant therapeutic targets in oncology due to their role in regulating the expression of key oncogenes like c-Myc.[2] this compound has been shown to lead to a significant depletion of c-Myc levels and exhibits anti-proliferative activity in cancer cell lines such as MV4;11 and HL60.[2]

Mechanism of Action

The mechanism of action of this compound involves the formation of a ternary complex between the VHL E3 ligase, this compound, and the target BET protein (BRD3 or BRD4). This proximity, induced by the bifunctional nature of the PROTAC, allows the E3 ligase to transfer ubiquitin molecules to the target protein. The resulting polyubiquitin chain is recognized by the 26S proteasome, which then degrades the target protein.

Figure 1: Mechanism of Action of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and the closely related compound MZP-55, which also targets BET proteins for degradation via VHL. This data is crucial for designing and interpreting experiments.

Table 1: Binding Affinities and Cellular Activity of this compound

| Parameter | Target | Value | Cell Line(s) | Reference |

| Kd | Brd4BD2 | 4 nM | - | [2] |

| Kd | VHL-EloC-EloB (VCB) | 105 ± 24 nM | - | [2] |

| pEC50 (Anti-proliferative Activity) | - | 7.08 ± 0.05 | MV4;11 | [2] |

| pEC50 (Anti-proliferative Activity) | - | 6.37 ± 0.03 | HL60 | [2] |

Table 2: Degradation Potency of the Related PROTAC MZP-55 (24h treatment)

| Parameter | Target Protein | Value | Cell Line | Reference |

| pDC50 | BRD4 | 8.1 | HeLa | [3] |

| Dmax (%) | BRD4 | 95 | HeLa | [3] |

| pDC50 | BRD3 | 7.7 | HeLa | [3] |

| Dmax (%) | BRD3 | 92 | HeLa | [3] |

Experimental Protocols

Detailed methodologies for key experiments to characterize the activity of this compound are provided below.

Protocol 1: Assessment of Protein Degradation by Western Blotting

This protocol is for determining the dose-dependent degradation of BRD3 and BRD4 upon treatment with this compound.

Materials:

-

Cancer cell lines (e.g., MV4;11, HL60, HeLa)

-

Complete cell culture medium (e.g., RPMI supplemented with 10% FBS)

-

This compound

-

DMSO (vehicle control)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against BRD3, BRD4, and a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system for chemiluminescence detection

Procedure:

-

Cell Seeding: Seed cells in multi-well plates at a density that will ensure they are in the logarithmic growth phase at the time of harvesting.

-

Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

-

Separate proteins by electrophoresis.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and apply ECL substrate.

-

-

Data Analysis:

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein band intensity to the loading control.

-

Calculate the percentage of protein remaining relative to the vehicle control.

-

Plot the percentage of remaining protein against the log concentration of this compound to determine DC50 and Dmax values.

-

Figure 2: Western Blotting Workflow.

Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is to confirm the formation of the BRD4-MZP-54-VHL ternary complex.

Materials:

-

Cells overexpressing tagged versions of the proteins of interest (e.g., FLAG-BRD4 and HA-VHL)

-

This compound and DMSO

-

Co-IP lysis buffer

-

Anti-FLAG and anti-HA antibodies

-

Control IgG

-

Protein A/G magnetic beads

-

Wash buffer

-

Elution buffer

-

Western blotting reagents as described in Protocol 1

Procedure:

-

Cell Treatment: Treat cells with this compound or DMSO for a short period (e.g., 2-4 hours).

-

Cell Lysis: Lyse cells with Co-IP lysis buffer.

-

Immunoprecipitation:

-

Incubate the cell lysates with an anti-FLAG antibody to pull down FLAG-BRD4.

-

Add protein A/G magnetic beads to capture the antibody-protein complexes.

-

Wash the beads extensively to remove non-specific binders.

-

-

Elution and Western Blotting:

-

Elute the protein complexes from the beads.

-

Analyze the eluates by Western blotting using antibodies against FLAG, HA, and BRD4 to detect the presence of FLAG-BRD4 and co-immunoprecipitated HA-VHL.

-

-

Data Interpretation: An increase in the amount of HA-VHL pulled down with FLAG-BRD4 in the presence of this compound compared to the DMSO control indicates the formation of the ternary complex.

Figure 3: Co-Immunoprecipitation Workflow.

Protocol 3: Global Quantitative Proteomics for Selectivity Profiling

This protocol is to assess the selectivity of this compound across the proteome.

Materials:

-

Cells treated with this compound and DMSO as described in Protocol 1.

-

Lysis buffer for mass spectrometry

-

Reagents for protein digestion (e.g., trypsin)

-

Reagents for peptide labeling (e.g., TMT or iTRAQ), if performing isobaric labeling

-

LC-MS/MS system

-

Proteomics data analysis software

Procedure:

-

Sample Preparation:

-

Lyse cells and quantify protein concentration.

-

Reduce, alkylate, and digest proteins into peptides.

-

Label peptides with isobaric tags (optional).

-

-

LC-MS/MS Analysis:

-

Separate peptides by liquid chromatography.

-

Analyze peptides by tandem mass spectrometry.

-

-

Data Analysis:

-

Identify and quantify proteins using a proteomics database search engine.

-

Determine the relative abundance of proteins in this compound-treated samples compared to DMSO-treated samples.

-

Identify proteins that are significantly downregulated to assess the selectivity of this compound.

-

Protocol 4: Cell Viability Assay

This protocol is to measure the anti-proliferative effect of this compound.

Materials:

-

Cells and complete culture medium

-

This compound and DMSO

-

96-well or 384-well plates

-

Cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin)

-

Plate reader (luminometer, spectrophotometer, or fluorometer)

Procedure:

-

Cell Seeding: Seed cells in plates at an appropriate density.

-

Compound Treatment: Treat cells with a serial dilution of this compound for a specified period (e.g., 48-72 hours).

-

Assay:

-